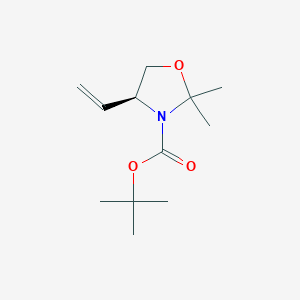
4-Oxo-4-(pyridin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(pyridin-4-yl)butanoic acid: is a monocarboxylic acid that is structurally derived from succinic acid, where one of the carboxy groups is replaced by a pyridin-4-yl group . It is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Mechanism of Action
Target of Action
It is a byproduct of tobacco-specific n-nitrosamines generated bycytochrome P-450 . Cytochrome P-450 is a family of enzymes involved in drug metabolism and bioactivation, suggesting that this compound may interact with these enzymes.
Mode of Action
It is known to be functionally related to a 4-oxo-4-(pyridin-3-yl)butanal , implying that it may share similar interactions with its targets.
Biochemical Pathways
The compound is a byproduct of the hydroxylation of methylnitrosaminopyridylbutanone, a process catalyzed by cytochrome P-450 . This suggests that it may be involved in the metabolic pathways associated with the metabolism of tobacco-specific N-nitrosamines.
Pharmacokinetics
As a metabolite found in the urine of smokers , it can be inferred that it is absorbed and metabolized in the body, distributed to the bladder, and excreted in the urine.
Action Environment
Factors such as the presence of tobacco-specific n-nitrosamines and the activity of cytochrome p-450 enzymes may influence its formation and action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid typically involves the reaction of pyridine derivatives with succinic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: 4-Hydroxy-4-(pyridin-4-yl)butanoic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Oxo-4-(pyridin-4-yl)butanoic acid has several applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its role as a metabolite in nicotine metabolism .
- Studied for its potential effects on cellular processes and enzyme activity .
Medicine:
- Explored for its potential therapeutic applications in treating nicotine addiction .
- Evaluated for its effects on cytochrome P-450 enzymes and related metabolic pathways .
Industry:
Comparison with Similar Compounds
- 4-Oxo-4-(3-pyridyl)butanoic acid .
- 4-Oxo-4-(2-pyridyl)butanoic acid .
- 4-Hydroxy-4-(pyridin-4-yl)butanoic acid .
Comparison:
- 4-Oxo-4-(pyridin-4-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with enzymes .
- Compared to its isomers, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-oxo-4-pyridin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(1-2-9(12)13)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYZGQLPMSIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375084 |
Source


|
| Record name | 4-Oxo-4-(pyridin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-75-4 |
Source


|
| Record name | γ-Oxo-4-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(pyridin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)










